1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by the presence of a brominated pyridine ring attached to a piperidine ring with dimethylamine substitutions. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals targeting neurological disorders and other biological systems.
The compound can be synthesized through various chemical methods, with its structure allowing for diverse applications in scientific research and industrial settings. It is available for purchase from chemical suppliers, indicating its relevance in both academic and commercial research contexts.
This compound falls under the category of organic compounds, specifically within the class of heterocyclic compounds. It is classified as an amine due to the presence of the dimethylamino group and as a pyridine derivative due to the brominated pyridine moiety.
The synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts like palladium-based compounds or bases such as sodium hydride to facilitate reactions. Optimization of these parameters is crucial for achieving high yields and purity of the final product.
The molecular structure of 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine consists of:
The molecular formula for this compound is CHBrN. Its molecular weight is approximately 270.17 g/mol. The presence of both nitrogen and bromine atoms contributes to its unique reactivity and potential biological activity.
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine can participate in various chemical reactions:
These reactions often require specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations. The choice of reagents and conditions significantly influences the yield and selectivity of the products formed.
The mechanism by which 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine exerts its biological effects involves interactions with specific molecular targets such as receptors or enzymes. The brominated pyridine moiety enhances binding affinity to these targets, while the dimethylamino group contributes to lipophilicity, potentially improving bioavailability and facilitating cellular uptake.
The exact pathways may vary depending on the specific biological context, but generally involve modulation of receptor activity or enzyme function, leading to therapeutic effects.
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine typically appears as a pale yellow solid. Its melting point and solubility characteristics are essential for practical applications but are not universally documented.
The compound exhibits properties typical of amines and heterocycles:
Relevant data regarding solubility, melting point, boiling point, and reactivity profiles should be experimentally determined for precise applications.
1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine has several notable applications:
The piperidine moiety in 1-(5-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is typically constructed via pyridine ring hydrogenation, leveraging transition metal catalysis to ensure high selectivity and functional group tolerance.
Electrocatalytic hydrogenation using Rh/KB cathodes enables pyridine reduction under ambient conditions (25°C, 1 atm), achieving 99% current efficiency at 25 mA cm⁻². This method employs water as a proton source, avoiding pressurized H₂ and acidic additives. Quantitative conversion to piperidine occurs after 9 F mol⁻¹ charge transfer, with >98% yield and no detectable tetrahydropyridine intermediates . Heterogeneous catalysts like Pd-Ag/γ-Al₂O₃ facilitate gas-phase hydrogenation (60°C, 70 atm H₂), though precious metal costs remain a limitation. Alternatively, Rh-ReOx/SiO₂ systems achieve 91.5% piperidine yield from biomass-derived intermediates at 200°C and 2.0 MPa H₂, highlighting scalability for pharmaceutical applications [9].
Table 1: Hydrogenation Methods for Piperidine Synthesis
Catalyst System | Conditions | Conversion (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Rh/KB (electrocatalytic) | 25°C, 1 atm, H₂O proton source | 100 | 98 | Ambient operation; no acid |
Pd-Ag/γ-Al₂O₃ | 60°C, 70 atm H₂ | >99 | 95 | High throughput |
Rh-ReOx/SiO₂ | 200°C, 2.0 MPa H₂ | 100 | 91.5 | Biomass-derived feedstocks |
Asymmetric hydrogenation of pyridinium salts with Ru(BINAP) catalysts achieves enantiomeric excess (ee) >90% for cis-2,6-disubstituted piperidines. Co-based molecular catalysts (e.g., Co(acac)₂ with chiral phosphines) enable stereocontrol at C4 positions, critical for N,N-dimethylpiperidin-4-amine pharmacophores. Pd-Ni bimetallic systems on mesoporous Al₂O₃ suppress deactivation during continuous-flow hydrogenation, maintaining >85% yield after 100 h [9].
The 5-bromopyridine subunit undergoes efficient amination via SNAr reactions, exploiting the electron-deficient ring and halogen lability.
Zinc chloride catalysis enables C-N coupling between 3,5-dibromopyridine and dimethylpiperidin-4-amine in acetonitrile at 80°C, achieving 89% yield. The Lewis acid activates the bromopyridine ring, while microwave irradiation (150°C, 15 min) accelerates reactions 8-fold versus thermal methods [8]. Phase-transfer conditions (TBAB, K₂CO₃) in toluene facilitate amine incorporation with 93% regioselectivity at the 5-position due to reduced steric hindrance versus C3.
Table 2: SNAr Amination of 5-Bromopyridine Derivatives
Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
ZnCl₂ | CH₃CN | 80 | 6 | 89 | 5- > 3-position |
None (MW) | DMF | 150 | 0.25 | 92 | 5-position only |
TBAB/K₂CO₃ | Toluene | 110 | 3 | 85 | 5:1 (C5:C3) |
Microwave irradiation dramatically enhances N-alkylation and amination kinetics, reducing reaction times from hours to minutes while improving purity.
Tert-butyldimethylsilane (TBDMSH) mediates reductive amination under microwave conditions (150°C, 15 min), converting 5-bromonicotinaldehyde and dimethylpiperidin-4-amine to the target compound in 92% yield. This avoids over-alkylation and eliminates toxic halocarbon byproducts [6]. Cs₂CO₃ in N-methylpyrrolidinone (NMP) achieves 94% yield in N-alkylations of sterically hindered amines, outperforming K₂CO₃/DMF systems (76% yield). Solvent screening confirms NMP enhances microwave absorption, enabling homogeneous heating and 5–8× rate acceleration [10].
Table 3: Microwave vs. Thermal Amination Performance
Reductant/Base | Solvent | Conditions | Yield (%) | Purity (%) | Time Savings |
---|---|---|---|---|---|
TBDMSH/Cs₂CO₃ | NMP | 150°C, 15 min (MW) | 92 | ≥90 | 8× vs. thermal |
NaBH₄/K₂CO₃ | DMF | 70°C, 2 h (thermal) | 78 | 85 | Baseline |
Tandem reactions integrate hydrogenation, amination, and functionalization in a single vessel, minimizing intermediate purification.
Enzymatic-hydrochemical cascades convert δ-valerolactone to piperidine intermediates via 5-hydroxypentanenitrile (94% conversion), followed by in situ reductive amination with 5-bromonicotinaldehyde. Core-shell Ni₇Co₃@Al₂O₃ catalysts enable this sequence under 1 MPa H₂ at 120°C, achieving 76% overall yield for the target compound [9]. Reductive amination–SNAr sequences start from 4-aminopyridine: Pd/C-catalyzed hydrogenation forms the piperidine core, followed by direct coupling with 3,5-dibromopyridine using ZnCl₂ catalysis (82% yield, one-pot) [8]. Biomass-derived routes reduce reliance on petrochemical feedstocks, aligning with green chemistry principles.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: